molecular formula C6H13NO B2482358 (2R)-1-(Oxetan-2-yl)propan-2-amine CAS No. 2248220-10-0

(2R)-1-(Oxetan-2-yl)propan-2-amine

Cat. No.: B2482358
CAS No.: 2248220-10-0
M. Wt: 115.176
InChI Key: JXGPXLAZZYSADB-LWOQYNTDSA-N
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Description

(2R)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound featuring an oxetane ring The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Oxetan-2-yl)propan-2-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent reductive amination can be employed to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The process may also involve multiple purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Oxetan-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the oxetane ring or the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.

Scientific Research Applications

(2R)-1-(Oxetan-2-yl)propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of (2R)-1-(Oxetan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Oxetan-2-yl)propan-2-amine: The enantiomer of (2R)-1-(Oxetan-2-yl)propan-2-amine, with similar chemical properties but different biological activity.

    1-(Oxetan-2-yl)ethanamine: A related compound with a shorter alkyl chain, used in similar applications.

    1-(Oxetan-2-yl)butan-2-amine: A compound with a longer alkyl chain, which may exhibit different reactivity and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxetane ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-1-(oxetan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGPXLAZZYSADB-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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